![molecular formula C5H3N5 B13119935 Pyrimido[4,5-d][1,2,3]triazine CAS No. 6133-64-8](/img/structure/B13119935.png)
Pyrimido[4,5-d][1,2,3]triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimido[4,5-d][1,2,3]triazine: is a heterocyclic compound that consists of a fused ring system containing both pyrimidine and triazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antiviral properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyrimido[4,5-d][1,2,3]triazine typically involves the condensation of suitable precursors such as aminopyrimidines with nitriles or other nitrogen-containing reagents. One common method involves the reaction of 4-aminopyrimidine with cyanogen bromide under basic conditions to form the triazine ring .
Industrial Production Methods: Industrial production of this compound derivatives often employs scalable synthetic routes that ensure high yields and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrimido[4,5-d][1,2,3]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of this compound N-oxides.
Reduction: Formation of reduced this compound derivatives.
Substitution: Formation of various substituted this compound derivatives.
Applications De Recherche Scientifique
Chemistry: Pyrimido[4,5-d][1,2,3]triazine derivatives are used as building blocks in the synthesis of more complex molecules. They serve as intermediates in the preparation of various heterocyclic compounds with potential biological activities .
Biology: In biological research, this compound derivatives are studied for their interactions with biological macromolecules such as proteins and nucleic acids. These interactions can lead to the development of new therapeutic agents .
Medicine: this compound derivatives have shown promise as potential anticancer agents. They exhibit cytotoxic activity against various cancer cell lines and are being investigated for their mechanisms of action and therapeutic potential .
Industry: In the industrial sector, this compound derivatives are used in the development of agrochemicals, including herbicides and fungicides. Their ability to interact with biological targets makes them valuable in agricultural applications .
Mécanisme D'action
The mechanism of action of pyrimido[4,5-d][1,2,3]triazine derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. These interactions can inhibit the activity of enzymes involved in critical biological pathways, leading to the desired therapeutic effects. For example, some derivatives act as inhibitors of cyclin-dependent kinases, which play a crucial role in cell cycle regulation .
Comparaison Avec Des Composés Similaires
Pyrimido[5,4-d][1,2,3]triazine: Another fused heterocyclic compound with similar biological activities.
Thieno[2,3-d]pyrimidine: A compound with a fused thiophene and pyrimidine ring system, known for its anticancer properties.
Pyrazolo[3,4-d]pyrimidine: A compound with a fused pyrazole and pyrimidine ring system, used as a scaffold for kinase inhibitors.
Uniqueness: Pyrimido[4,5-d][1,2,3]triazine is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable scaffold for drug discovery and development .
Propriétés
Numéro CAS |
6133-64-8 |
|---|---|
Formule moléculaire |
C5H3N5 |
Poids moléculaire |
133.11 g/mol |
Nom IUPAC |
pyrimido[4,5-d]triazine |
InChI |
InChI=1S/C5H3N5/c1-4-2-8-10-9-5(4)7-3-6-1/h1-3H |
Clé InChI |
LLYAVTKYMSBOTF-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=NN=NC2=NC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


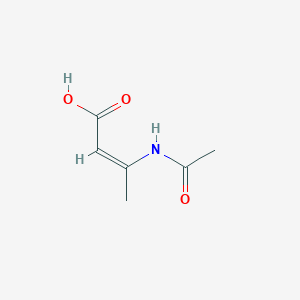

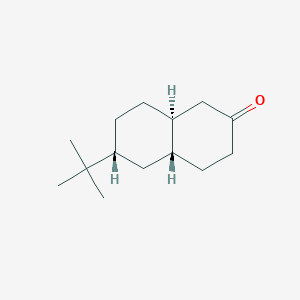
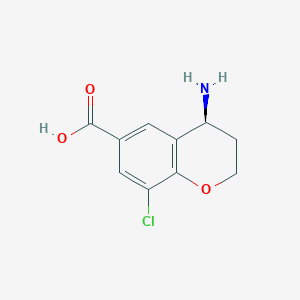
![Ethyl [1,3]thiazolo[5,4-c]pyridine-6-carboxylate](/img/structure/B13119898.png)
![2,4-Dimethylpyrido[3,4-B]pyrazin-3(4H)-one](/img/structure/B13119904.png)

![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-[6-[(2-aminoacetyl)amino]hexanoylamino]acetate](/img/structure/B13119912.png)
![7-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13119917.png)


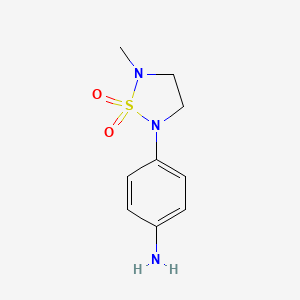
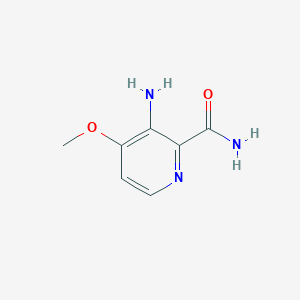
![tert-butyl N-[4-[[4-(benzhydrylcarbamoyloxy)piperidin-1-yl]methyl]phenyl]-N-methylcarbamate](/img/structure/B13119949.png)
